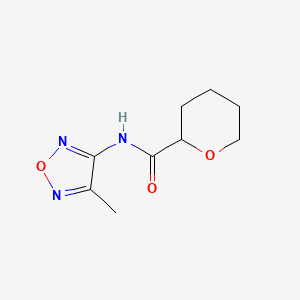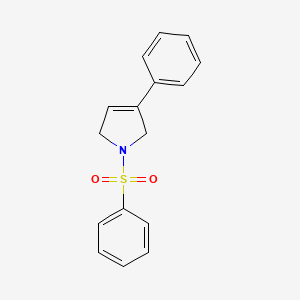
1-Benzyl-3-cyclopentylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-cyclopentylurea is an organic compound that belongs to the class of urea derivatives. Urea derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a benzyl group attached to the nitrogen atom of a urea moiety, with a cyclopentyl group attached to the other nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-cyclopentylurea typically involves the reaction of benzylamine with cyclopentyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds smoothly at room temperature, yielding the desired product in good to excellent yields.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous mixing of benzylamine and cyclopentyl isocyanate in a flow reactor, allowing for efficient and scalable production. The use of automated systems ensures consistent quality and high throughput.
化学反応の分析
Types of Reactions: 1-Benzyl-3-cyclopentylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The benzyl group in this compound can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Corresponding urea derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted urea derivatives with different nucleophilic groups.
科学的研究の応用
1-Benzyl-3-cyclopentylurea has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of heterocyclic compounds and other urea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that urea derivatives can interact with biological targets, leading to potential therapeutic applications.
Medicine: Explored for its potential use as a pharmaceutical intermediate. Urea derivatives are known for their role in drug development, and this compound is no exception.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it a valuable component in the formulation of polymers and other advanced materials.
作用機序
The mechanism of action of 1-Benzyl-3-cyclopentylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, this compound may inhibit bacterial enzymes, leading to the disruption of essential cellular processes.
類似化合物との比較
1-Benzyl-3-(2,5-xylyl)urea: Another urea derivative with a similar structure but different substituents on the urea moiety.
1-(3-bromophenyl)-3-cyclopentylurea: A compound with a bromophenyl group instead of a benzyl group.
Uniqueness: 1-Benzyl-3-cyclopentylurea is unique due to its specific combination of benzyl and cyclopentyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar urea derivatives.
特性
IUPAC Name |
1-benzyl-3-cyclopentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(15-12-8-4-5-9-12)14-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIDJHDHGFFNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1H-imidazol-5-yl)methyl]anilinehydrochloride](/img/structure/B7451190.png)



![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride](/img/structure/B7451224.png)

![5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate](/img/structure/B7451233.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B7451239.png)

![(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one](/img/structure/B7451260.png)

![4-(4-fluorophenyl)-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)-4-oxobutanamide;hydrochloride](/img/structure/B7451280.png)


